molecular formula C9H6Cl4N2O3 B13976621 4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide

4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide

Katalognummer: B13976621
Molekulargewicht: 332.0 g/mol
InChI-Schlüssel: IEHUSKIQMWHWKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide is an organic compound with the molecular formula C9H6Cl4N2O3 and a molecular weight of 331.97 g/mol It is characterized by the presence of a nitro group and a tetrachloroethyl group attached to a benzamide core

Vorbereitungsmethoden

The synthesis of 4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide typically involves the reaction of 4-nitrobenzoic acid with 1,2,2,2-tetrachloroethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium hydroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The tetrachloroethyl group may also contribute to the compound’s reactivity and interaction with molecular targets .

Vergleich Mit ähnlichen Verbindungen

4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide can be compared with similar compounds such as:

    4-nitro-N-(1,2,2,2-trichloroethyl)benzamide: This compound has one less chlorine atom in the ethyl group, which may affect its reactivity and properties.

    4-nitro-N-(1,2,2,2-tetrachloroethyl)aniline: This compound has an aniline group instead of a benzamide group, leading to different chemical and biological properties.

    4-nitro-N-(1,2,2,2-tetrachloroethyl)benzoic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H6Cl4N2O3

Molekulargewicht

332.0 g/mol

IUPAC-Name

4-nitro-N-(1,2,2,2-tetrachloroethyl)benzamide

InChI

InChI=1S/C9H6Cl4N2O3/c10-8(9(11,12)13)14-7(16)5-1-3-6(4-2-5)15(17)18/h1-4,8H,(H,14,16)

InChI-Schlüssel

IEHUSKIQMWHWKL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.